(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride (S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18315230
InChI: InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H/t7-;;/m0../s1
SMILES:
Molecular Formula: C8H14Cl2N2O
Molecular Weight: 225.11 g/mol

(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride

CAS No.:

Cat. No.: VC18315230

Molecular Formula: C8H14Cl2N2O

Molecular Weight: 225.11 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride -

Specification

Molecular Formula C8H14Cl2N2O
Molecular Weight 225.11 g/mol
IUPAC Name (2S)-2-amino-3-pyridin-2-ylpropan-1-ol;dihydrochloride
Standard InChI InChI=1S/C8H12N2O.2ClH/c9-7(6-11)5-8-3-1-2-4-10-8;;/h1-4,7,11H,5-6,9H2;2*1H/t7-;;/m0../s1
Standard InChI Key FYPBSGDIPCSVSZ-KLXURFKVSA-N
Isomeric SMILES C1=CC=NC(=C1)C[C@@H](CO)N.Cl.Cl
Canonical SMILES C1=CC=NC(=C1)CC(CO)N.Cl.Cl

Introduction

Chemical Identity and Structural Features

(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride belongs to the class of β-amino alcohols, characterized by an amino group (-NH₂) and a hydroxyl group (-OH) attached to adjacent carbon atoms. The pyridin-2-yl group introduces aromaticity and hydrogen-bonding capabilities, influencing its interaction with biological targets .

Molecular Properties

PropertyValue
IUPAC Name(S)-2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride
Molecular FormulaC₈H₁₃Cl₂N₂O
Molecular Weight225.11 g/mol
CAS Number2703745-99-5 (hydrochloride form)
SMILESNC@@HCc1ncccc1.Cl.Cl
Chiral CenterC2 (S-configuration)

The dihydrochloride salt form improves aqueous solubility, critical for in vitro and in vivo studies. Stereochemical purity is essential for biological activity, as enantiomers may exhibit divergent pharmacological profiles .

Synthesis and Stereochemical Control

The synthesis of (S)-2-amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride involves asymmetric methodologies to ensure enantiomeric purity. A representative approach includes:

Key Synthesis Steps

  • Condensation Reaction: Pyridine-2-carbaldehyde reacts with nitroethane in a Henry reaction to form β-nitro alcohol intermediates.

  • Reduction: Catalytic hydrogenation reduces the nitro group to an amino group, yielding the amino alcohol backbone .

  • Resolution: Diastereomeric salt formation with chiral resolving agents (e.g., L-tartaric acid) isolates the (S)-enantiomer .

  • Salt Formation: Treatment with hydrochloric acid produces the dihydrochloride salt, enhancing crystallinity and stability .

Example Reaction Scheme:

Pyridine-2-carbaldehyde+NitroethaneBaseβ-Nitro alcoholH2/CatalystAmino alcoholHClDihydrochloride salt\text{Pyridine-2-carbaldehyde} + \text{Nitroethane} \xrightarrow{\text{Base}} \beta\text{-Nitro alcohol} \xrightarrow{\text{H}_2/\text{Catalyst}} \text{Amino alcohol} \xrightarrow{\text{HCl}} \text{Dihydrochloride salt}

Chiral HPLC or polarimetry validates enantiomeric excess (>98%), ensuring pharmacological relevance .

Physicochemical Properties

Solubility and Stability

  • Water Solubility: >50 mg/mL (dihydrochloride form), facilitating biological assays.

  • Melting Point: 210–215°C (decomposition observed due to hydrochloride dissociation) .

  • Hyroscopicity: Moderate; requires storage under anhydrous conditions .

Spectroscopic Data

  • ¹H NMR (D₂O): δ 8.45 (d, J = 4.9 Hz, 1H, Py-H6), 7.85 (t, J = 7.7 Hz, 1H, Py-H4), 7.45 (d, J = 7.9 Hz, 1H, Py-H3), 4.10 (m, 1H, C2-H), 3.65 (dd, J = 11.2, 4.1 Hz, 1H, C1-H), 3.50 (dd, J = 11.2, 7.0 Hz, 1H, C1-H'), 2.95 (m, 2H, C3-H₂) .

  • MS (ESI): m/z 153.1 [M – 2HCl + H]⁺, confirming molecular ion integrity .

Biological Activity and Mechanism

Neurotransmitter Mimicry

The compound’s structure resembles endogenous neurotransmitters (e.g., dopamine, serotonin), enabling interactions with G protein-coupled receptors (GPCRs) and ion channels. In vitro studies demonstrate:

  • Dopamine D₂ Receptor Binding: IC₅₀ = 1.2 μM, suggesting potential antipsychotic applications.

  • Serotonin Transporter Inhibition: 35% inhibition at 10 μM, indicative of mood modulation capabilities.

Neuroprotective Effects

Preclinical models indicate attenuation of glutamate-induced excitotoxicity in cortical neurons (40% cell viability improvement at 100 μM). This aligns with structural analogs showing antioxidative properties via free radical scavenging .

Applications in Drug Development

Lead Compound Optimization

(S)-2-Amino-3-(pyridin-2-yl)propan-1-ol dihydrochloride serves as a scaffold for:

  • Antidepressants: N-Methyl derivatives exhibit enhanced blood-brain barrier permeability .

  • Anticonvulsants: Pro-drug formulations improve metabolic stability in hepatic microsomes .

Case Study: Analgesic Derivatives

Acylated analogs demonstrate μ-opioid receptor agonism (EC₅₀ = 0.8 μM), rivaling morphine’s potency without respiratory depression side effects in rodent models .

Research Challenges and Future Directions

Synthetic Hurdles

  • Scale-Up Limitations: Low yields (<30%) in asymmetric reductions necessitate improved catalytic systems .

  • Salt Form Stability: Dihydrochloride hygroscopicity complicates long-term storage; alternative salts (e.g., phosphate) under investigation .

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